molecular formula C9H9NO3S B8282573 4-(2-Hydroxyethylsulfonyl)benzonitrile

4-(2-Hydroxyethylsulfonyl)benzonitrile

Cat. No.: B8282573
M. Wt: 211.24 g/mol
InChI Key: LPEBREBSCYJYNY-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethylsulfonyl)benzonitrile is a benzonitrile derivative characterized by a hydroxyethylsulfonyl (–SO₂–CH₂–CH₂–OH) substituent at the para position of the aromatic ring. While direct references to this compound are absent in the provided evidence, structurally related benzonitrile derivatives with sulfonyl, hydroxyethyl, or other functional groups are extensively documented. These analogs are pivotal in pharmaceuticals, materials science, and organic synthesis due to their tunable electronic properties, reactivity, and biological interactions .

Properties

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

4-(2-hydroxyethylsulfonyl)benzonitrile

InChI

InChI=1S/C9H9NO3S/c10-7-8-1-3-9(4-2-8)14(12,13)6-5-11/h1-4,11H,5-6H2

InChI Key

LPEBREBSCYJYNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)CCO

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The hydroxyethyl group in 4-(2-Hydroxyethyl)benzonitrile enhances solubility compared to sulfonyl analogs .
  • Bulky substituents (e.g., phenylthiazole) improve biological targeting but may reduce synthetic yields .

Cytotoxicity and Anticancer Activity

  • Letrozole Analogs : 4-[2-(3-Chlorophenyl)ethenyl]benzonitrile (1c) shows IC₅₀ values of 8.2 µM (MCF-7) and 9.1 µM (MDA-MB-231), outperforming etoposide in breast cancer models .
  • NSD2-PWWP1 Inhibitors : Imidazole-substituted benzonitriles (e.g., compound 19) exhibit submicromolar binding affinities, highlighting the role of sulfonyl groups in target engagement .

Enzyme Inhibition

  • Sortase A Inhibitors : 4-(2-Phenylthiazol-4-yl)benzonitrile (C2) demonstrates moderate activity (IC₅₀: 12.5 µM), attributed to thiazole-mediated hydrophobic interactions .

Substituent Impact : Electron-withdrawing groups (e.g., sulfonyl) enhance binding to charged residues (e.g., ARG 372 in estrogen-related receptor α), while hydroxyethyl groups may improve membrane permeability .

Physicochemical and Optical Properties

  • Nonlinear Optical Performance: 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile exhibits a βHRS value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, superior to chalcone derivatives (25 × 10⁻³⁰ cm⁴·statvolt⁻¹) due to extended π-conjugation .
  • Thermal Stability : Sulfonyl-containing derivatives (e.g., 4-(methylsulfonyl)benzonitrile) show higher decomposition temperatures (>250°C) compared to hydroxyethyl analogs .

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